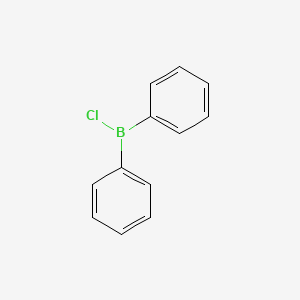

diphenylchloroborane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

chloro(diphenyl)borane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BCl/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHUWBNXXQFWIKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1)(C2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BCl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415984 | |

| Record name | Borane, chlorodiphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3677-81-4 | |

| Record name | Borane, chlorodiphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Preparation of Diphenylchloroborane Using Boron Trichloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenylchloroborane (Ph₂BCl) is a valuable reagent in organic synthesis, serving as a powerful Lewis acid and a precursor for various organoboron compounds. Its preparation from boron trichloride (BCl₃) is a fundamental transformation in organoboron chemistry. This technical guide provides an in-depth overview of the primary synthetic routes to this compound from boron trichloride, focusing on methodologies that offer high yield and purity. Detailed experimental protocols, quantitative data comparison, and characterization are presented to assist researchers in the safe and efficient laboratory-scale synthesis of this important compound.

Introduction

Organoboron compounds are a cornerstone of modern organic synthesis, enabling a wide array of chemical transformations, most notably in carbon-carbon bond formation.[1] this compound, a three-coordinate organoborane, is characterized by an electron-deficient boron center, making it a potent Lewis acid and a versatile synthetic intermediate.

The direct synthesis of diarylchloroboranes from boron trichloride presents challenges, primarily concerning selectivity. The high reactivity of many organometallic reagents can lead to a mixture of mono-, di-, and trisubstituted products (PhBCl₂, Ph₂BCl, and BPh₃), complicating purification and reducing the yield of the desired product.[2] To overcome these challenges, more refined methods have been developed, including the use of less reactive organometallic reagents like organotins or a protection-deprotection strategy involving Grignard reagents. This guide will focus on these two reliable methods.

Due to the air- and moisture-sensitive nature of organoboranes, all manipulations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques with rigorously dried glassware and anhydrous solvents.[2]

Synthetic Methodologies

Two principal methods for the preparation of this compound from boron trichloride are detailed below: the organotin route and a two-step Grignard route.

Method A: Redistribution Reaction with Tetraphenyltin

The reaction of boron trichloride with an organotin reagent, such as tetraphenyltin (Ph₄Sn), provides a reliable route to phenylboron chlorides. This method leverages the controlled transfer of phenyl groups from tin to boron. The stoichiometry of the reactants can be adjusted to favor the formation of the desired product. The reaction proceeds via a redistribution mechanism.

A key advantage of this method is the moderation of reactivity compared to organolithium or Grignard reagents, which allows for greater control over the degree of phenylation.

Method B: Two-Step Synthesis via a Diethylamino Intermediate

A more sophisticated approach to control selectivity involves a two-step protection-deprotection strategy utilizing a Grignard reagent.[2] This method circumvents the formation of unwanted byproducts by first preparing an aminodichloroborane intermediate.

-

Protection and Arylation: Boron trichloride is first reacted with diethylamine to form (diethylamino)dichloroborane (Et₂NBCl₂). The amino group moderates the reactivity of the boron center. This intermediate then undergoes a double arylation with two equivalents of phenylmagnesium bromide to selectively form the diarylaminoborane, (C₆H₅)₂BNEt₂.[2]

-

Deprotection: The B-N bond of the diarylaminoborane is subsequently cleaved. This can be achieved through treatment with boron trichloride itself, which quantitatively yields this compound and a side-product that can be easily separated.[2]

This modular approach effectively prevents the over-addition of the phenyl nucleophile, leading to a cleaner reaction and higher isolated yields of this compound.[2]

Experimental Protocols

Safety Note: Boron trichloride is a toxic and corrosive gas that reacts violently with water.[3] Phenylmagnesium bromide is highly reactive and flammable. All operations must be performed in a well-ventilated fume hood under a strict inert atmosphere. Appropriate personal protective equipment (safety glasses, flame-resistant lab coat, gloves) must be worn at all times.

Protocol for Method A: Redistribution with Tetraphenyltin

-

Reaction: 2 BCl₃ + Ph₄Sn → 2 PhBCl₂ + Ph₂SnCl₂ (followed by further reaction to Ph₂BCl)

-

Note: While the direct 1:1 reaction to form Ph₂BCl is possible, a stepwise approach starting from the more readily available phenylboron dichloride (PhBCl₂) is often practical.

-

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, a dropping funnel, and a thermometer is assembled while hot and allowed to cool under a stream of dry nitrogen.

-

Reagents: To the flask, add tetraphenyltin (1.0 eq) and anhydrous benzene or toluene as the solvent.

-

Reaction: Cool the stirred suspension to 0 °C. Add a solution of boron trichloride (2.0 eq) in the same solvent dropwise via the addition funnel, maintaining the temperature below 10 °C.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours. Monitor the reaction by taking aliquots for ¹¹B NMR analysis.

-

Work-up and Purification: Cool the reaction mixture to room temperature. The product, this compound, is a liquid and can be isolated from the tin byproducts by vacuum distillation.[2] The distillation apparatus must be thoroughly dried and operated under an inert atmosphere.

Protocol for Method B: Two-Step Grignard Synthesis

-

Step 1: Synthesis of (C₆H₅)₂BNEt₂

-

Apparatus: Set up a flame-dried, three-necked flask as described in Protocol 3.1.

-

Reagents: In the reaction flask, prepare a solution of (diethylamino)dichloroborane (Et₂NBCl₂) (1.0 eq) in anhydrous diethyl ether or THF.

-

Reaction: Cool the solution to -78 °C (dry ice/acetone bath). Add a solution of phenylmagnesium bromide (2.0 eq) in the same solvent dropwise via the addition funnel, keeping the internal temperature below -70 °C.

-

Progression: After the addition, allow the mixture to slowly warm to room temperature and stir overnight.

-

-

Step 2: Cleavage to Ph₂BCl

-

Reaction: The crude solution of (C₆H₅)₂BNEt₂ is cooled to -78 °C.

-

Reagents: A solution of boron trichloride (1.0 eq) in an anhydrous, non-coordinating solvent (e.g., hexane) is added dropwise.

-

Work-up: The reaction mixture is allowed to warm to room temperature. The precipitated diethylaminoboron dichloride byproduct is removed by filtration under an inert atmosphere.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude this compound is then purified by vacuum distillation.[2]

-

Data Presentation

Physical and Spectroscopic Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀BCl | [2] |

| Molecular Weight | 200.47 g/mol | [2] |

| Appearance | Colorless Liquid | [2] |

| Melting Point | 7 °C | [2] |

| Boiling Point | 119-120 °C | [2] |

| ¹¹B NMR (CDCl₃) | δ ≈ 63 ppm | (Estimated) |

| ¹H NMR (CDCl₃) | δ ≈ 7.4-8.2 ppm (m) | (Estimated) |

| ¹³C NMR (CDCl₃) | δ ≈ 128-136 ppm | (Estimated) |

Note: Experimental NMR chemical shifts can vary based on solvent and concentration. The values provided are estimates based on related structures and general principles of NMR spectroscopy.

Comparison of Synthetic Routes

| Feature | Method A: Organotin | Method B: Two-Step Grignard |

| Selectivity | Good to Excellent | Excellent |

| Reagents | Ph₄Sn, BCl₃ | PhMgBr, Et₂NH, BCl₃ |

| Reaction Conditions | Reflux temperature | Low temperature (-78°C) to RT |

| Yield | Moderate to High | High |

| Byproducts | Organotin halides | Diethylaminoboron dichloride salts |

| Advantages | Milder than other organometallics | High selectivity, clean reaction |

| Disadvantages | Cost and toxicity of tin reagents | Multi-step process |

Visualizations

Logical Flow of Synthetic Routes

Caption: Overview of the primary synthetic pathways to this compound from Boron Trichloride.

Experimental Workflow for Two-Step Grignard Synthesis (Method B)

Caption: Step-by-step workflow for the two-step synthesis of this compound.

Hydrolysis Pathway

Caption: The rapid hydrolysis of this compound in the presence of water.[2]

Conclusion

The preparation of this compound from boron trichloride can be achieved with high efficiency and selectivity through careful selection of methodology. While the organotin redistribution reaction offers a more direct route, the two-step Grignard synthesis via a diethylamino intermediate provides excellent control over stoichiometry, minimizing byproduct formation and simplifying purification. For researchers requiring high-purity material, the two-step method is often preferable. Success in either synthesis is critically dependent on the rigorous exclusion of air and moisture through the use of appropriate inert atmosphere techniques. This guide provides the necessary procedural and data-driven framework to aid professionals in the successful synthesis of this versatile organoboron reagent.

References

A Guide to the Theoretical FT-IR Spectrum Analysis of Diphenylchloroborane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted FT-IR Spectral Data of Diphenylchloroborane

The structure of this compound comprises two monosubstituted phenyl rings and a boron-chlorine bond. The expected FT-IR absorption bands are summarized in the table below. These predictions are derived from established correlation tables and spectral data of analogous compounds.

| Wavenumber Range (cm⁻¹) | Predicted Vibrational Mode | Intensity | Notes |

| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak | Typically appears as a group of small, sharp peaks just above 3000 cm⁻¹. |

| 1600 - 1585 | Aromatic C=C In-Ring Stretch | Medium | A characteristic band for aromatic compounds. |

| 1500 - 1400 | Aromatic C=C In-Ring Stretch | Medium to Strong | Another key indicator of the phenyl rings. |

| ~1435 | B-Phenyl Stretch | Strong | The B-C bond vibration is expected in this region. |

| 1300 - 1000 | In-Plane C-H Bending | Medium to Weak | Multiple bands can be expected in this region. |

| 900 - 690 | Out-of-Plane C-H Bending | Strong | For a monosubstituted benzene ring, two strong bands are typically observed. One between 770-730 cm⁻¹ and another around 690 cm⁻¹.[1] |

| 850 - 550 | B-Cl Stretch | Strong | The exact position can vary depending on the molecular environment, but a strong absorption is expected in this range.[2] |

Experimental Protocols

This compound is sensitive to air and moisture, necessitating careful handling during sample preparation for FT-IR analysis. The following protocols are recommended to ensure the integrity of the sample and the quality of the spectral data.

Sample Preparation for Air-Sensitive Compounds

1. Glovebox or Schlenk Line Technique: All sample manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using a glovebox or a Schlenk line. This prevents the degradation of this compound by atmospheric oxygen and moisture.

2. Choice of Solvent and Sample Cell:

-

Solution Spectroscopy: If analyzing in solution, a dry, IR-transparent, and non-reactive solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃) should be used. The solvent must be thoroughly dried and degassed before use. A sealed liquid transmission cell with windows made of materials like potassium bromide (KBr) or sodium chloride (NaCl) is suitable. A background spectrum of the pure solvent must be collected for subtraction from the sample spectrum.

-

Neat Liquid/Solid Film: If this compound is a low-melting solid or a liquid, a thin film can be prepared between two KBr or NaCl plates. This should be done rapidly within the inert atmosphere of a glovebox.

-

KBr Pellet (for solid samples): If the compound is a solid, a potassium bromide (KBr) pellet can be prepared. A small amount of the sample (1-2 mg) is intimately mixed with dry KBr powder (100-200 mg) in an agate mortar and pestle inside a glovebox. The mixture is then pressed into a transparent pellet using a hydraulic press.[3]

3. Attenuated Total Reflectance (ATR) Spectroscopy: ATR-FTIR is an excellent alternative as it requires minimal sample preparation. A small amount of the sample is placed directly onto the ATR crystal (e.g., diamond or germanium) inside a glovebox. Good contact between the sample and the crystal is ensured by applying pressure. This method is particularly advantageous for air-sensitive and viscous samples.

Instrumentation and Data Acquisition

-

FT-IR Spectrometer: A standard FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector can be used.

-

Spectral Range: A typical scanning range of 4000 cm⁻¹ to 400 cm⁻¹ is appropriate to cover all the expected vibrational modes.

-

Resolution: A spectral resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

-

Number of Scans: Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio of the spectrum.

-

Background Spectrum: A background spectrum of the empty sample compartment (or with the pure solvent in the cell) should be recorded immediately before the sample measurement to compensate for atmospheric and instrumental interferences.

Visualizations

Logical Workflow for FT-IR Analysis

The following diagram illustrates the logical workflow for the FT-IR analysis of an air-sensitive compound like this compound.

Predicted FT-IR Spectrum Signaling Pathway

This diagram illustrates the relationship between the structural components of this compound and their predicted IR absorption regions.

Conclusion

This technical guide provides a comprehensive theoretical framework for the FT-IR analysis of this compound. By understanding the predicted spectral features and adhering to the appropriate experimental protocols for air-sensitive compounds, researchers, scientists, and drug development professionals can effectively utilize FT-IR spectroscopy to characterize this important organoboron reagent. The provided workflows and diagrams serve as a valuable resource for planning and executing the FT-IR analysis, as well as for interpreting the resulting spectral data.

References

The Lewis Acidity of Diphenylchloroborane: A Technical Guide

Abstract

Diphenylchloroborane, (C₆H₅)₂BCl, is a prominent organoboron reagent whose utility in modern organic synthesis is intrinsically linked to the Lewis acidic character of its central boron atom. This technical guide provides an in-depth examination of the structural and electronic factors governing the Lewis acidity of this compound. It details the primary experimental and computational methodologies used for its quantitative assessment, presents comparative data with other common borane Lewis acids, and outlines its application in key organic transformations. This document is intended for researchers, scientists, and professionals in drug development who utilize or are exploring the applications of electrophilic boron species.

Introduction to the Lewis Acidity of Boranes

The concept of Lewis acidity, defined as the ability of a chemical species to accept an electron pair, is fundamental to understanding the reactivity of a vast array of compounds. In the case of three-coordinate boranes such as this compound, this property arises from the presence of a vacant, low-energy p-orbital on the boron atom.[1] This electron deficiency drives the boron center to act as a potent electrophile, readily interacting with Lewis bases (electron-pair donors) to form stable, four-coordinate Lewis acid-base adducts.[1]

The chemical structure of this compound, (C₆H₅)₂BCl, places the boron atom in a trigonal planar geometry. Upon complexation with a Lewis base, this geometry shifts to a more stable tetrahedral arrangement.[1] The strength of this interaction—and thus the magnitude of the Lewis acidity—is modulated by the substituents attached to the boron. In this compound, the interplay between the two phenyl (C₆H₅) groups and the chlorine (Cl) atom creates a unique electronic and steric environment that defines its reactivity and catalytic efficacy in transformations such as aldol and Diels-Alder reactions.[1]

Structural and Electronic Factors

The Lewis acidity of this compound is a finely tuned balance of inductive and resonance effects imparted by its substituents.

-

Inductive Effects: Both the phenyl groups and the chlorine atom are more electronegative than boron, leading to a significant inductive withdrawal of electron density from the boron center. This effect enhances the electrophilicity and, consequently, the Lewis acidity of the molecule.

-

Resonance (π-Donation) Effects: The chlorine atom possesses lone pairs of electrons that can be donated back into the vacant p-orbital of the boron atom (pπ-pπ back-bonding). This resonance effect partially compensates for the inductive withdrawal, reducing the overall Lewis acidity. A similar, though weaker, π-donation can occur from the phenyl rings. The relative inability of the larger chlorine 3p orbital to effectively overlap with the boron 2p orbital, compared to a smaller atom like fluorine, means this back-bonding is less pronounced than in related compounds like diphenylfluoroborane.

-

Steric Effects: The two bulky phenyl groups create significant steric hindrance around the boron center. This can impede the approach of a Lewis base, potentially weakening the resulting dative bond. However, this steric bulk is also crucial for its utility in stereoselective synthesis, where it helps create a well-defined chiral environment.

Compared to related boranes, the Lewis acidity of this compound is expected to be stronger than that of triphenylborane (B(C₆H₅)₃) due to the replacement of an electron-donating phenyl group with a highly electronegative chlorine atom. Conversely, it is generally considered a weaker Lewis acid than boron trichloride (BCl₃), which lacks the potential for π-donation from phenyl groups and has three strongly inductively withdrawing chlorine atoms.[2]

Quantitative Assessment of Lewis Acidity

The Lewis acidity of boranes can be quantified using several experimental and computational methods. While specific values for this compound are not prominently reported in recent literature, the following methods are standard for its class of compounds. The table below presents data for well-characterized boranes to provide a quantitative context.

Data Presentation

| Lewis Acid | Method | Probe Molecule | Solvent | Value | Reference(s) |

| BF₃ | Gutmann-Beckett | Et₃PO | Not Specified | AN = 89 | [3][4] |

| Fluoride Ion Affinity (FIA) | F⁻ | Gas Phase | 346.0 kJ/mol | [5] | |

| BCl₃ | Gutmann-Beckett | Et₃PO | Not Specified | AN = 106 | [3][4] |

| Fluoride Ion Affinity (FIA) | F⁻ | Gas Phase | 439.3 kJ/mol | [5] | |

| BBr₃ | Gutmann-Beckett | Et₃PO | Not Specified | AN = 109 | [3][4] |

| Fluoride Ion Affinity (FIA) | F⁻ | Gas Phase | 468.6 kJ/mol | [5] | |

| BI₃ | Gutmann-Beckett | Et₃PO | Not Specified | AN = 115 | [3][4] |

| Fluoride Ion Affinity (FIA) | F⁻ | Gas Phase | 502.1 kJ/mol | [5] | |

| B(C₆F₅)₃ | Gutmann-Beckett | Et₃PO | CD₂Cl₂ | AN = 82 | [3][4] |

| Fluoride Ion Affinity (FIA) | F⁻ | Gas Phase | 448.0 kJ/mol | [6] | |

| (C₆H₅)₂BCl | Gutmann-Beckett | Et₃PO | - | Not Reported | - |

| Fluoride Ion Affinity (FIA) | F⁻ | Gas Phase | Not Reported | - |

AN = Acceptor Number. Higher values indicate stronger Lewis acidity. FIA = Gas-phase fluoride ion affinity. More positive values indicate stronger Lewis acidity.

Experimental and Computational Protocols

Experimental Protocol: Gutmann-Beckett Method

The Gutmann-Beckett method is a widely used NMR-based technique to determine the relative Lewis acidity of a substance by measuring its Acceptor Number (AN).[3] It utilizes triethylphosphine oxide (Et₃PO) as a probe molecule, monitoring the change in its ³¹P NMR chemical shift upon coordination to a Lewis acid.[7]

Materials and Equipment:

-

This compound (or other Lewis acid)

-

Triethylphosphine oxide (Et₃PO)

-

Anhydrous, deuterated solvent (e.g., C₆D₆ or CDCl₃)

-

Inert atmosphere glovebox or Schlenk line

-

NMR tubes with J. Young valves

-

NMR spectrometer capable of ³¹P detection

Procedure:

-

Preparation of Stock Solutions: Inside a glovebox, prepare a stock solution of Et₃PO in the chosen deuterated solvent (e.g., 0.02 M). Prepare a separate stock solution of the Lewis acid of the same concentration.

-

Reference Spectrum: Transfer an aliquot of the Et₃PO stock solution into an NMR tube. Seal the tube, remove from the glovebox, and acquire a proton-decoupled ³¹P{¹H} NMR spectrum. Record the chemical shift (δ_free). Note: The reference for AN = 0 is Et₃PO in hexane (δ = 41.0 ppm), but for calculating the change, a spectrum in the reaction solvent is used.[3]

-

Adduct Formation: In the glovebox, mix equal molar equivalents of the Lewis acid stock solution and the Et₃PO stock solution in a clean vial.

-

Sample Preparation: Transfer the resulting mixture into a new NMR tube and seal it.

-

Acquisition of Sample Spectrum: Acquire a ³¹P{¹H} NMR spectrum of the Lewis acid-Et₃PO mixture under the same conditions as the reference spectrum. Record the new chemical shift (δ_sample). A downfield shift is expected, indicating deshielding of the phosphorus nucleus upon oxygen coordination to the Lewis acid.[3]

-

Calculation of Acceptor Number (AN): The AN is calculated using the established empirical formula:[3][4] AN = 2.21 × (δ_sample − 41.0 ppm)

Computational Protocol: Fluoride Ion Affinity (FIA)

Fluoride Ion Affinity (FIA) is a theoretical metric representing the negative of the gas-phase enthalpy change (–ΔH) for the binding of a fluoride ion to a Lewis acid.[1][8] It is a powerful tool for assessing intrinsic Lewis acidity without solvent or steric effects from a large probe.

Software and Methods:

-

Quantum chemistry software package (e.g., Gaussian, ORCA)

-

Density Functional Theory (DFT) is commonly employed. A suitable functional (e.g., B3LYP, M06-2X, or double hybrids like DSD-BLYP) and a sufficiently large basis set with diffuse functions (e.g., def2-TZVPP, aug-cc-pVTZ) are required for accurate results.[9]

Procedure:

-

Input Structure Creation: Build the 3D structures of the Lewis acid (e.g., this compound) and its fluoride adduct (e.g., [(C₆H₅)₂BClF]⁻).

-

Geometry Optimization: Perform a full geometry optimization for both the Lewis acid and the fluoride adduct. This step finds the lowest energy conformation of each molecule.

-

Example Keyword (Gaussian):#p opt freq b3lyp/def2tzvpp

-

-

Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory. This confirms that the optimized structures are true energy minima (no imaginary frequencies) and provides the zero-point vibrational energies (ZPVE) and thermal corrections to enthalpy.

-

Energy Calculation: The electronic energy (E) is obtained from the output of the frequency calculation. The total enthalpy (H) at 298.15 K is calculated as: H = E + ZPVE + H_trans + H_rot + H_vib + RT

-

FIA Calculation: The FIA is calculated as the negative of the enthalpy change for the reaction: LA + F⁻ → [LA-F]⁻.

-

ΔH_rxn = H_[LA-F]⁻ – (H_LA + H_F⁻)

-

FIA = –ΔH_rxn

-

The enthalpy of the single fluoride ion (H_F⁻) is typically just its translational energy (5/2 RT) as it has no vibrational or rotational degrees of freedom.

-

Visualizations of Pathways and Workflows

Figure 1. Formation of a Lewis acid-base adduct with (C₆H₅)₂BCl.

Figure 2. Experimental workflow for the Gutmann-Beckett method.

Figure 3. Logical pathway for a (C₆H₅)₂BCl-catalyzed Aldol reaction.

Reactivity and Applications

The Lewis acidic nature of this compound makes it a highly effective reagent and catalyst for a variety of organic transformations. Its primary role is to coordinate to a Lewis basic site on a substrate, thereby activating it towards nucleophilic attack.

Aldol Reactions

In the aldol reaction, this compound serves as a Lewis acid catalyst to activate a carbonyl compound (an aldehyde or ketone).[1] By coordinating to the carbonyl oxygen, it withdraws electron density, rendering the carbonyl carbon significantly more electrophilic.[1] This activation facilitates the attack by a nucleophilic enolate, leading to the formation of a new carbon-carbon bond. The mechanism involves the reversible formation of an activated complex, followed by the key nucleophilic addition step.[10] The bulky phenyl groups on the boron center play a critical role in influencing the stereochemical outcome of the reaction, making it a valuable tool in asymmetric synthesis.

Other Applications

-

Diels-Alder Reactions: Similar to its role in aldol reactions, it can coordinate to dienophiles containing carbonyl groups, lowering their LUMO energy and accelerating the rate of cycloaddition.

-

Asymmetric Reductions: It can be used as a catalyst or pre-catalyst in the enantioselective reduction of prochiral ketones to chiral alcohols.[1]

-

Precursor to Borenium Ions: this compound can be used to generate highly electrophilic borenium cations, [(C₆H₅)₂B]⁺, through halide abstraction with a strong Lewis acid or a silver salt. These cationic species are exceptionally potent Lewis acids themselves.[1]

Conclusion

This compound is a powerful and versatile Lewis acid whose reactivity is governed by a sophisticated interplay of inductive, resonance, and steric effects from its phenyl and chloro substituents. While specific quantitative acidity metrics like the Gutmann-Beckett Acceptor Number and Fluoride Ion Affinity are not widely published for this specific molecule, its acidity can be qualitatively and contextually understood by comparison with benchmark boranes. The standardized experimental and computational protocols outlined herein provide a robust framework for quantifying the Lewis acidity of this compound and other novel borane systems. Its demonstrated efficacy in key C-C bond-forming reactions underscores the continued importance of such organoboron compounds in advancing the field of chemical synthesis.

References

- 1. An Extensive Set of Accurate Fluoride Ion Affinities for p‐Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 4. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. magritek.com [magritek.com]

- 8. researchgate.net [researchgate.net]

- 9. The Fluoride Ion Affinity Revisited: Do We Need the Anchor-Point Approach? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An Extensive Set of Accurate Fluoride Ion Affinities for p-Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reaction of Diphenylchloroborane with Water and Alcohols

For Researchers, Scientists, and Drug Development Professionals

Diphenylchloroborane ((C₆H₅)₂BCl), a prominent organoboron reagent, is distinguished by the Lewis acidic nature of its boron atom and the steric and electronic influence of its two phenyl groups.[1] This versatile compound serves as a critical precursor in a variety of organic transformations, particularly in stereoselective synthesis and as a building block for advanced materials.[1] Its reactivity is primarily characterized by nucleophilic substitution at the boron center, where the chloride ligand is displaced. This guide provides a detailed examination of its fundamental reactions with water and alcohols, outlining the mechanisms, experimental protocols, and the synthetic utility of the resulting products.

Reaction with Water: Hydrolysis to Diphenylborinic Acid

The reaction of this compound with water is a rapid and typically exothermic hydrolysis process that yields diphenylborinic acid (Ph₂BOH).[1] This reaction is a fundamental and often unavoidable transformation when handling this compound in the presence of moisture.[1]

Mechanism: The hydrolysis proceeds via a straightforward nucleophilic substitution mechanism. The lone pair of electrons on the oxygen atom of a water molecule attacks the electron-deficient, electrophilic boron atom of this compound. This is followed by the elimination of a proton and a chloride ion, a process often facilitated by a second water molecule acting as a base, to produce diphenylborinic acid.[1]

Caption: Mechanism of this compound hydrolysis.

Experimental Protocol: Synthesis of Diphenylborinic Acid

A common and convenient method for preparing diphenylborinic acid involves the hydrolysis of a stable precursor, the ethanolamine ester of diphenylborinic acid, which is itself prepared from this compound.[2]

-

Preparation of the Precursor: The ethanolamine ester of diphenylborinic acid is first synthesized, a method adaptable to large-scale production.[2] This ester is stable and can be stored for extended periods without deterioration.[2]

-

Hydrolysis: The required amount of the amino alcohol ester is dissolved in a minimal volume of methanol.[2]

-

Acidification: 1M hydrochloric acid is added with agitation to hydrolyze the ester.[2]

-

Extraction: The resulting gummy, water-insoluble diphenylborinic acid is extracted with ether.[2] The solubility of diphenylborinic acid in water is low, approximately 0.45 g/L.[2]

-

Drying and Storage: The ethereal solution is dried over anhydrous sodium sulfate or magnesium sulfate. It should be used promptly as the acid can dehydrate to its anhydride upon standing.[2] For storage, the solvent is removed, and the resulting product is washed with anhydrous petroleum ether, dried, and stored under vacuum.[2]

Reaction with Alcohols: Alcoholysis to Diphenylborinic Esters

This compound readily reacts with alcohols (ROH) in a process known as alcoholysis to form the corresponding diphenylborinic esters ((C₆H₅)₂BOR) and hydrogen chloride. This reaction is a key method for synthesizing these valuable esters.

Mechanism: The mechanism is analogous to hydrolysis. The oxygen atom of the alcohol acts as a nucleophile, attacking the Lewis acidic boron center of this compound. This forms a coordinate intermediate, which then eliminates hydrogen chloride to yield the stable borinic ester. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

Caption: General reaction of this compound with an alcohol.

Experimental Protocol: General Synthesis of Diphenylborinic Esters

The synthesis of boronic esters from boronic acids and alcohols is a reversible reaction.[3] To drive the equilibrium toward the product, water must be removed, often by azeotropic distillation with a Dean-Stark apparatus or by using a dehydrating agent like magnesium sulfate.[3][4] While this protocol is for boronic acids, a similar principle applies to the reaction of this compound with alcohols, where the removal of the HCl byproduct is crucial.

-

Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., argon), dissolve the alcohol in a suitable anhydrous solvent such as diethyl ether or dichloromethane.

-

Addition of Reagents: Cool the solution in an ice bath. Add a tertiary amine base (e.g., triethylamine) to act as an acid scavenger.

-

Reactant Addition: Slowly add a solution of this compound in the same solvent to the alcohol/base mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by TLC).

-

Workup: Upon completion, filter the mixture to remove the triethylammonium chloride salt.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic ester. Further purification can be achieved by distillation or chromatography.[5]

Quantitative Data Summary

| Reaction Type | Reactants | Products | Typical Conditions | Yield/Rate |

| Hydrolysis | This compound, Water | Diphenylborinic acid, HCl | Aqueous environment, often incidental | Rapid, Exothermic, High Yield[1] |

| Alcoholysis | This compound, Alcohol (ROH) | Diphenylborinic ester, HCl | Anhydrous solvent, Base (e.g., Et₃N) | Generally high, dependent on alcohol |

| Esterification | Diphenylborinic acid, Diol | Cyclic Boronic Ester | Dehydrating agent or Dean-Stark | Driven to completion by water removal[3][4] |

Applications in Research and Drug Development

The chemistry of this compound extends significantly into areas relevant to pharmaceutical research and development. The boron atom's vacant p-orbital makes it a potent Lewis acid, enabling it to catalyze key carbon-carbon bond-forming reactions, such as aldol reactions, by activating carbonyl compounds.[1]

Perhaps most importantly, this compound is a precursor for a wide range of other organoboron compounds, including boronic acids and esters.[1] These derivatives are indispensable reagents in Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method that has become a cornerstone of modern medicinal chemistry for synthesizing complex molecules, including many commercial drugs.[1] The stability, low toxicity, and broad functional group tolerance of organoboron reagents make them highly valuable in the synthesis of pharmaceuticals and agrochemicals.[1] Boron-containing compounds themselves are also an emerging class of pharmaceuticals, with drugs like Bortezomib (Velcade) approved for treating multiple myeloma.[6]

Caption: Synthetic utility workflow of this compound.

References

- 1. This compound | 3677-81-4 | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 4. sciforum.net [sciforum.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of Diphenylchloroborane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols required for the handling and use of diphenylchloroborane ((C₆H₅)₂BCl). Due to its hazardous nature, strict adherence to these protocols is essential to ensure the safety of laboratory personnel and the integrity of experimental work. This document outlines the material's properties, hazards, required personal protective equipment (PPE), safe handling and storage procedures, emergency response, and disposal guidelines.

Hazard Identification and Physicochemical Properties

This compound is a reactive organoboron compound that presents several significant hazards. It is crucial to understand its properties to handle it safely.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 3677-81-4 |

| Molecular Formula | C₁₂H₁₀BCl |

| Molecular Weight | 200.47 g/mol |

| Appearance | Colorless liquid |

| Melting Point | 200 °C[1] |

| Boiling Point | 119-120 °C @ 3 Torr[1] |

| Density | 1.1037 g/cm³[1] |

Principal Hazards:

-

Corrosive: Causes severe skin burns and eye damage.[2]

-

Water Reactive: Reacts violently with water, releasing toxic and flammable gases.[2] It is moisture-sensitive and should be handled under inert conditions.[2]

-

Flammability: May be combustible, and its reaction with water can produce flammable hydrogen gas.

Exposure Controls and Personal Protective Equipment (PPE)

To mitigate the risks associated with this compound, stringent exposure controls and appropriate personal protective equipment are mandatory.

Engineering Controls:

-

All manipulations of this compound must be conducted in a certified chemical fume hood with a sash height that provides adequate protection.

-

A safety shower and eyewash station must be readily accessible in the immediate work area.

-

Inert atmosphere techniques, such as the use of a glovebox or Schlenk line, are highly recommended to prevent contact with moisture and air.

Personal Protective Equipment (PPE):

A comprehensive PPE regimen is critical when handling this substance.

Table 2: Required Personal Protective Equipment

| Body Part | Equipment | Specification |

| Eyes/Face | Safety Goggles & Face Shield | Chemical splash goggles are mandatory. A full-face shield must be worn over the goggles. |

| Skin | Flame-Resistant Lab Coat & Apron | A lab coat made of Nomex or a similar flame-resistant material is required. A chemically resistant apron should be worn over the lab coat. |

| Hands | Double Gloving | An inner layer of nitrile gloves and an outer layer of butyl rubber or neoprene gloves are recommended. Gloves must be inspected for any signs of degradation before and during use. |

| Respiratory | Respirator (if necessary) | If there is a risk of inhalation, a full-face respirator with an appropriate cartridge for organic vapors and acid gases should be used. |

Safe Handling and Storage

Proper handling and storage procedures are paramount to preventing accidents and ensuring the stability of the reagent.

Handling:

-

Before use, ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

-

Use syringes and cannulation techniques for transferring the liquid reagent to prevent exposure to the atmosphere.

-

Always work in a well-ventilated area, specifically within a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in the work area.

-

After handling, wash hands thoroughly with soap and water.

Storage:

-

Store in a tightly sealed, compatible container (e.g., borosilicate glass with a PTFE-lined cap).

-

The storage area should be cool, dry, and well-ventilated, away from sources of ignition and moisture.

-

Store away from incompatible materials such as water, alcohols, and oxidizing agents.

-

The container should be clearly labeled with the chemical name, hazards, and date of receipt.

Table 3: Chemical Compatibility

| Material | Compatibility | Notes |

| Borosilicate Glass | Excellent | Standard laboratory glassware is suitable for handling and storage.[3] |

| Stainless Steel (304, 316) | Good | May be susceptible to corrosion in the presence of acidic byproducts from hydrolysis.[4][5][6][7][8] |

| Polytetrafluoroethylene (PTFE) | Excellent | Highly resistant to reactive chemicals, making it ideal for septa, tubing, and coatings.[9][10][11][12][13] |

| Polypropylene, Polyethylene | Poor | Not recommended for prolonged contact due to potential for degradation. |

| Elastomers (e.g., Nitrile, Neoprene) | Fair to Poor | May swell or degrade upon contact. Use is limited to disposable gloves with frequent changes. |

Experimental Protocol: Example of Use in a Suzuki-Miyaura Coupling Reaction

This compound can be used as a precursor to generate other organoboron reagents for cross-coupling reactions. The following is a generalized protocol and should be adapted and optimized for specific substrates and conditions.

Objective: To synthesize a biaryl compound via a Suzuki-Miyaura coupling reaction using an in-situ generated boronic acid from this compound.

Materials:

-

This compound

-

Aryl halide

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., aqueous sodium carbonate)

-

Anhydrous solvent (e.g., toluene or dioxane)

-

Quenching agent (e.g., water)

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Reaction Setup: Under an inert atmosphere (argon or nitrogen), assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum.

-

Reagent Addition:

-

To the flask, add the aryl halide (1.0 eq), the palladium catalyst (0.02-0.05 eq), and the anhydrous solvent.

-

In a separate, dry flask under an inert atmosphere, carefully hydrolyze the this compound (1.1 eq) with a stoichiometric amount of water to generate diphenylborinic acid, which can act as the coupling partner. Alternatively, the this compound can be converted to other boronic acid derivatives.

-

Using a syringe, add the solution of the organoboron reagent to the reaction flask.

-

Finally, add the aqueous base (2.0 eq).

-

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required reaction time (monitored by TLC or GC/MS).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired biaryl compound.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving this compound.

Spill Response:

First Aid Measures:

-

Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

-

Collect all waste materials, including contaminated absorbents and disposable PPE, in a designated, labeled, and sealed container.

-

Do not mix with other waste streams.

-

Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

-

Arrange for disposal through your institution's environmental health and safety department in accordance with all local, state, and federal regulations.

By adhering to the safety protocols outlined in this guide, researchers can minimize the risks associated with the use of this compound and maintain a safe laboratory environment. Always consult the Safety Data Sheet (SDS) for the most up-to-date information before working with this or any other hazardous chemical.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. BOROSILICATE GLASS | De Dietrich [dedietrich.com]

- 4. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]

- 5. Corrosion behavior of 316L and 304 stainless steels exposed to industrial-marine-urban environment: field study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Novel porphyrin derivatives as corrosion inhibitors for stainless steel 304 in acidic environment: synthesis, electrochemical and quantum calculation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. calpaclab.com [calpaclab.com]

- 10. foxxlifesciences.in [foxxlifesciences.in]

- 11. Chemical resistance, PTFE | Materials | Polyfluor [polyfluor.nl]

- 12. PTFE (Polytetrafluoroethylene) - Chemical Compatibility Chart [blog.darwin-microfluidics.com]

- 13. balseal.com [balseal.com]

Methodological & Application

Application Notes and Protocols: Diphenylchloroborane as a Lewis Acid Catalyst in Diels-Alder Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of diphenylchloroborane and related organoboron compounds as Lewis acid catalysts in Diels-Alder reactions. While specific experimental data for this compound is limited in the available literature, this document extrapolates from findings on structurally similar catalysts, such as phenylboronic acid, and from computational studies to provide practical guidance and mechanistic insights.

Introduction to this compound in Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings.[1] Lewis acids are known to catalyze these reactions, enhancing their rate and selectivity.[2] Organoboron compounds, a class of Lewis acids, have demonstrated utility in this context. This compound, with its electron-deficient boron center, is a potential catalyst for activating dienophiles and facilitating the [4+2] cycloaddition.

The catalytic activity of organoboron Lewis acids stems from their ability to coordinate with the dienophile, thereby lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This reduction in the HOMO-LUMO energy gap between the diene and the dienophile accelerates the reaction.[3] Computational studies have further elucidated that bulky Lewis acids can influence the stereoselectivity of the reaction, favoring the formation of specific isomers.[4]

Data Presentation: Representative Performance of Organoboron Catalysts

The following tables summarize representative quantitative data for Diels-Alder reactions catalyzed by organoboron Lewis acids, providing a baseline for expected performance when using this compound.

Table 1: Effect of Catalyst on Reaction Yield and Stereoselectivity

| Diene | Dienophile | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Endo:Exo Ratio | Reference |

| Cyclopentadiene | Methyl Acrylate | Phenylboronic Acid (10) | CH₂Cl₂ | -78 to RT | 3 | 85 | 95:5 | [5] |

| Isoprene | Acrolein | B(C₆F₅)₃ (10) | Toluene | -20 | 2 | 92 | 5:95 | [4] |

| Anthracene | Maleic Anhydride | (S)-TMS-diphenylprolinol-B(C₆F₅)₃ (10) | CH₂Cl₂ | -78 | 24 | 95 | >99:1 (98% ee) | [6] |

| 2,3-Dimethyl-1,3-butadiene | Methyl Vinyl Ketone | Et₂AlCl (10) | CH₂Cl₂ | -78 | 1 | 90 | 98:2 | [7] |

Table 2: Substrate Scope with Phenylboronic Acid as a Template

| Diene | Dienophile | Yield (%) | Regio-/Stereoselectivity | Reference |

| Anthrone | Methyl 4-hydroxy-2-butenoate | 88 | High | [5] |

| 3-Hydroxy-2-pyrone | Methyl 4-hydroxy-2-butenoate | 75 | High | [5] |

Experimental Protocols

The following is a general protocol for a Diels-Alder reaction using an organoboron Lewis acid catalyst. This protocol should be adapted and optimized for specific substrates and for the use of this compound.

General Protocol for a this compound-Catalyzed Diels-Alder Reaction:

Materials:

-

Diene

-

Dienophile

-

This compound (or other organoboron catalyst)

-

Anhydrous solvent (e.g., Dichloromethane, Toluene)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for anhydrous reactions

Procedure:

-

Preparation: Under an inert atmosphere, add the dienophile (1.0 mmol) and the anhydrous solvent (5 mL) to a dry reaction flask equipped with a magnetic stirrer.

-

Catalyst Addition: Cool the solution to the desired temperature (e.g., -78 °C, -20 °C, or 0 °C) using an appropriate cooling bath. Add the this compound solution (e.g., 1 M in hexanes, 0.1 mmol, 10 mol%) dropwise to the stirred solution of the dienophile. Stir the mixture for 15-30 minutes to allow for complexation.

-

Diene Addition: Add the diene (1.2 mmol) to the reaction mixture.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution). Allow the mixture to warm to room temperature.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., Dichloromethane or Ethyl Acetate). Combine the organic layers.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Visualizations

Diagram 1: General Workflow for a this compound-Catalyzed Diels-Alder Reaction

Caption: Experimental workflow for the catalyzed Diels-Alder reaction.

Diagram 2: Catalytic Cycle of a Lewis Acid in a Diels-Alder Reaction

Caption: Catalytic cycle of a Lewis acid in the Diels-Alder reaction.

Diagram 3: Mechanism of Lewis Acid Catalysis in Diels-Alder Reaction

Caption: Lowering of the dienophile's LUMO by the Lewis acid catalyst.

References

- 1. mdpi.com [mdpi.com]

- 2. Lewis Acid Catalyzed Inverse-Electron-Demand Diels–Alder Reaction of Tropones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. Phenylboronic Acid as a Template in the Diels-Alder Reaction | Semantic Scholar [semanticscholar.org]

- 6. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]

- 7. scielo.br [scielo.br]

Application Notes and Protocols: Diphenylchloroborane-Catalyzed Aldol Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures found in numerous natural products and pharmaceutical agents. The stereochemical outcome of this reaction is of paramount importance, and various methods have been developed to control the formation of diastereomers and enantiomers. Among these, boron-mediated aldol reactions have emerged as a powerful tool for achieving high levels of stereoselectivity. This is often attributed to the formation of a well-defined, six-membered Zimmerman-Traxler transition state.[1]

Diphenylchloroborane (Ph₂BCl) serves as a versatile Lewis acid catalyst in aldol-type reactions. Its primary role is to facilitate the formation of a boron enolate from a ketone or a related carbonyl compound. This boron enolate then reacts with an aldehyde to furnish the β-hydroxy carbonyl product. The steric and electronic properties of the phenyl groups on the boron atom influence the geometry of the enolate and the subsequent stereochemical course of the aldol addition.

Mechanism of Action

The this compound-catalyzed aldol reaction proceeds through a well-established mechanistic pathway involving the formation of a boron enolate, followed by its reaction with an aldehyde via a chair-like transition state, as described by the Zimmerman-Traxler model.

The catalytic cycle can be summarized in the following steps:

-

Enolate Formation: this compound reacts with a ketone in the presence of a tertiary amine base (e.g., triethylamine or diisopropylethylamine) to form a diphenylboron enolate. The geometry of the resulting enolate (Z or E) is influenced by the structure of the ketone, the base, and the reaction conditions.

-

Aldehyde Activation and Zimmerman-Traxler Transition State: The boron enolate then coordinates to the aldehyde, which acts as the electrophile. This coordination pre-organizes the reactants into a six-membered, chair-like transition state. The substituents on both the enolate and the aldehyde occupy pseudo-equatorial or pseudo-axial positions to minimize steric interactions. This arrangement dictates the relative stereochemistry of the newly formed stereocenters.

-

Carbon-Carbon Bond Formation: Nucleophilic attack of the enolate onto the aldehyde carbonyl carbon occurs within the Zimmerman-Traxler transition state, leading to the formation of a new carbon-carbon bond and a boron aldolate intermediate.

-

Work-up and Product Release: The boron aldolate is then hydrolyzed during aqueous work-up to yield the final β-hydroxy carbonyl product and regenerate the boron-containing byproducts.

Signaling Pathway Diagram

Caption: Catalytic cycle of the this compound-mediated aldol reaction.

Applications in Diastereoselective and Enantioselective Synthesis

This compound has been effectively employed in diastereoselective aldol reactions, particularly when using chiral substrates or chiral auxiliaries. The stereochemical outcome is highly dependent on the matching or mismatching of the inherent facial bias of the chiral reactants with the stereochemical preference of the Zimmerman-Traxler transition state.

A prominent application of boron-mediated aldol reactions is in conjunction with Evans chiral auxiliaries (oxazolidinones).[2][3] In these reactions, a chiral oxazolidinone is acylated and then enolized using a boron source like this compound and a hindered base. The resulting boron enolate reacts with an aldehyde with a high degree of facial selectivity, dictated by the chiral auxiliary. This approach allows for the predictable synthesis of specific stereoisomers of the aldol product.

Experimental Workflow

Caption: Generalized experimental workflow for a this compound-catalyzed aldol reaction.

Quantitative Data Summary

The following table summarizes representative quantitative data for aldol reactions mediated by dialkylboron chlorides, which are analogous to this compound, to illustrate the typical yields and stereoselectivities that can be achieved.

| Entry | Ketone/Derivative | Aldehyde | Boron Reagent | Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |

| 1 | Propiophenone | Isobutyraldehyde | (c-Hex)₂BCl | Et₃N | Et₂O | -78 to 0 | 85 | >98:2 | J. Am. Chem. Soc. 1981, 103, 2127-2129 |

| 2 | N-Propionyl oxazolidinone | Isobutyraldehyde | Bu₂BOTf | i-Pr₂NEt | CH₂Cl₂ | -78 to 0 | 95 | 99:1 | J. Am. Chem. Soc. 1981, 103, 2127-2129 |

| 3 | Chiral Ethyl Ketone | Benzaldehyde | (c-Hex)₂BCl | EtN(CH₃)₂ | Et₂O | -78 | 78 | 84:16 (anti-anti:syn-anti) | Tetrahedron 1992, 48, 2127-2142[1] |

| 4 | Chiral Ethyl Ketone | Acetaldehyde | (c-Hex)₂BCl | EtN(CH₃)₂ | Et₂O | -78 | 72 | 92:8 (anti-anti:syn-anti) | Tetrahedron 1992, 48, 2127-2142[1] |

Experimental Protocols

The following are generalized protocols for conducting a this compound-mediated aldol reaction. Specific quantities and reaction times should be optimized for each specific substrate combination.

Protocol 1: Diastereoselective Aldol Reaction of a Ketone

Materials:

-

Ketone (1.0 equiv)

-

This compound (1.1 equiv)

-

Triethylamine (1.2 equiv)

-

Aldehyde (1.2 equiv)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Phosphate buffer (pH 7)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for anhydrous reactions

-

Magnetic stirrer and stirring bar

-

Low-temperature cooling bath (e.g., dry ice/acetone)

Procedure:

-

To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the ketone and anhydrous dichloromethane.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add this compound to the stirred solution, followed by the dropwise addition of triethylamine.

-

Stir the mixture at -78 °C for 30 minutes to 1 hour to allow for the formation of the boron enolate.

-

Add the aldehyde dropwise to the reaction mixture.

-

Continue stirring at -78 °C for 1-3 hours, then allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding pH 7 phosphate buffer.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.

-

Characterize the product by NMR, IR, and mass spectrometry, and determine the diastereomeric ratio by NMR analysis.

Protocol 2: Evans Asymmetric Aldol Reaction

Materials:

-

N-Acyloxazolidinone (1.0 equiv)

-

This compound (1.1 equiv)

-

Diisopropylethylamine (1.2 equiv)

-

Aldehyde (1.2 equiv)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Methanol

-

Hydrogen peroxide (30% aqueous solution)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, round-bottom flask under an inert atmosphere, add the N-acyloxazolidinone and anhydrous dichloromethane.

-

Cool the solution to -78 °C.

-

Add this compound, followed by the dropwise addition of diisopropylethylamine.

-

Stir the mixture at -78 °C for 1 hour.

-

Add the aldehyde dropwise, ensuring the internal temperature remains below -70 °C.

-

Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

-

Quench the reaction by adding a mixture of methanol and saturated aqueous sodium bicarbonate.

-

Slowly add hydrogen peroxide to the vigorously stirred mixture at 0 °C to cleave the boron aldolate.

-

After stirring for 1 hour, concentrate the mixture in vacuo to remove the organic solvents.

-

Extract the aqueous residue with dichloromethane (3 x volume).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the product by flash column chromatography.

-

The chiral auxiliary can often be recovered from the aqueous layer after acidification and extraction.

Conclusion

This compound is a valuable Lewis acid for promoting aldol reactions with high levels of stereocontrol. Through the formation of a diphenylboron enolate and subsequent reaction via a Zimmerman-Traxler transition state, this reagent enables the diastereoselective and, in the presence of chiral auxiliaries, enantioselective synthesis of β-hydroxy carbonyl compounds. The protocols outlined herein provide a general framework for researchers to apply this methodology in the synthesis of complex organic molecules. Careful control of reaction conditions, particularly temperature and the choice of base, is crucial for achieving optimal results in terms of yield and stereoselectivity.

References

Application Notes and Protocols for Stereoselective Aldol Reactions Using Diphenylchloroborane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting stereoselective aldol reactions mediated by diphenylchloroborane (Ph₂BCl). This methodology is a powerful tool for the stereocontrolled formation of carbon-carbon bonds, a critical transformation in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients.

Introduction

The aldol reaction is a cornerstone of organic synthesis, enabling the construction of β-hydroxy carbonyl compounds. Achieving stereoselectivity in this reaction is of paramount importance, and the use of boron enolates is a well-established strategy to this end. This compound serves as a valuable Lewis acid for the in situ generation of diphenylboron enolates from ketones, esters, and amides. The stereochemical outcome of the subsequent reaction with an aldehyde is reliably predicted by the Zimmerman-Traxler model, which posits a chair-like six-membered transition state. The steric bulk of the phenyl groups on the boron atom influences the geometry of the enolate and the facial selectivity of the aldehyde, thereby dictating the diastereoselectivity of the aldol adduct.

Reaction Mechanism and Stereochemical Control

The generally accepted mechanism for the this compound-mediated aldol reaction involves the following key steps:

-

Coordination: The Lewis acidic this compound coordinates to the carbonyl oxygen of the ketone or ester.

-

Enolization: In the presence of a tertiary amine base (e.g., triethylamine or diisopropylethylamine), a proton is abstracted from the α-carbon to form a diphenylboron enolate. The geometry of the resulting enolate (Z or E) is influenced by the steric demands of the ketone substituents, the base, and the diphenylboryl group.

-

Aldol Addition: The boron enolate then reacts with an aldehyde through a highly organized, chair-like transition state (Zimmerman-Traxler model). The substituents of both the enolate and the aldehyde occupy pseudo-equatorial positions to minimize 1,3-diaxial interactions, thus determining the relative stereochemistry of the newly formed stereocenters.

-

Work-up: The resulting boron aldolate is typically hydrolyzed or oxidized to yield the final β-hydroxy carbonyl product.

The stereochemical outcome (syn or anti) is primarily dictated by the geometry of the boron enolate. Z-enolates generally lead to syn-aldol products, while E-enolates favor the formation of anti-aldol products.

Caption: Zimmerman-Traxler model for boron-mediated aldol reactions.

Quantitative Data Summary

The following tables summarize representative quantitative data for diastereoselective aldol reactions using this compound. The selection of the base and reaction conditions can significantly influence the stereochemical outcome.

Table 1: Diastereoselective Aldol Reaction of Ketones with Aldehydes

| Entry | Ketone | Aldehyde | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. (syn:anti) |

| 1 | Propiophenone | Benzaldehyde | Et₃N | CH₂Cl₂ | -78 to 0 | 3 | 85 | >95:5 |

| 2 | Propiophenone | Isobutyraldehyde | Et₃N | CH₂Cl₂ | -78 to 0 | 4 | 82 | >95:5 |

| 3 | Cyclohexanone | Benzaldehyde | i-Pr₂NEt | Et₂O | -78 to rt | 5 | 78 | 10:90 |

| 4 | Acetone | 4-Nitrobenzaldehyde | Et₃N | THF | -78 to 0 | 2 | 90 | - |

Table 2: Enantioselective Aldol Reaction using a Chiral Auxiliary

For enantioselective transformations, a chiral auxiliary, such as an Evans oxazolidinone, is typically acylated and then subjected to the this compound-mediated aldol reaction.

| Entry | Chiral Auxiliary Derivative | Aldehyde | Base | Solvent | Temp (°C) | Yield (%) | d.r. | e.e. (%) |

| 1 | (S)-4-benzyl-3-propionyloxazolidin-2-one | Benzaldehyde | Et₃N | CH₂Cl₂ | -78 | 92 | >99:1 | >99 |

| 2 | (S)-4-benzyl-3-propionyloxazolidin-2-one | Isobutyraldehyde | Et₃N | CH₂Cl₂ | -78 | 89 | >99:1 | >99 |

| 3 | (R)-4-phenyl-3-propionyloxazolidin-2-one | Acetaldehyde | i-Pr₂NEt | CH₂Cl₂ | -78 | 85 | >98:2 | >98 |

Experimental Protocols

Protocol 1: General Procedure for the Diastereoselective Aldol Reaction of a Ketone with an Aldehyde

This protocol describes a general method for the reaction between a ketone and an aldehyde to favor the syn-aldol product.

Caption: Experimental workflow for a diastereoselective aldol reaction.

Materials:

-

Ketone (1.0 equiv)

-

Aldehyde (1.2 equiv)

-

This compound (1.1 equiv, as a 1M solution in hexanes or CH₂Cl₂)

-

Triethylamine (Et₃N) (1.2 equiv, freshly distilled)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

pH 7 Phosphate buffer

-

30% Hydrogen peroxide (H₂O₂)

-

Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen inlet, syringe, and other standard glassware.

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add the ketone (1.0 equiv) and dissolve it in anhydrous dichloromethane.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add triethylamine (1.2 equiv) dropwise via syringe.

-

Slowly add this compound (1.1 equiv) dropwise to the stirred solution.

-

After the addition is complete, stir the reaction mixture at -78 °C for 30 minutes, then warm it to 0 °C and stir for an additional 1 hour to ensure complete enolate formation.

-

Re-cool the mixture to -78 °C.

-

Add the aldehyde (1.2 equiv), either neat or as a solution in dichloromethane, dropwise to the reaction mixture.

-

Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for another hour. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of pH 7 phosphate buffer.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x).

-

Combine the organic layers and cool to 0 °C. For the oxidative workup, add methanol followed by the slow, careful addition of 30% hydrogen peroxide. Stir vigorously for 1 hour.

-

Quench the excess peroxide by adding saturated aqueous sodium thiosulfate.

-

Wash the organic layer with saturated aqueous sodium bicarbonate and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.

Protocol 2: Enantioselective Aldol Reaction with an Evans Chiral Auxiliary

This protocol outlines the procedure for an enantioselective aldol reaction using an N-acyloxazolidinone derived from a chiral amino alcohol.

Procedure:

-

Follow the same procedure as in Protocol 1, using the N-acyl chiral auxiliary (1.0 equiv) in place of the ketone.

-

After the reaction and initial aqueous workup (steps 1-10), the chiral auxiliary can be cleaved from the aldol adduct. A common method is transesterification with sodium methoxide in methanol or hydrolysis with lithium hydroperoxide (LiOOH).

-

The resulting chiral β-hydroxy acid or ester can be isolated, and the valuable chiral auxiliary can be recovered and recycled.

Troubleshooting and Key Considerations

-

Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is flame-dried, and use anhydrous solvents and reagents.

-

Reagent Quality: The quality of this compound and the amine base is crucial. Use freshly distilled amines and commercially available, high-purity this compound.

-

Temperature Control: Precise temperature control, especially during enolate formation and the aldol addition, is critical for achieving high stereoselectivity.

-

Rate of Addition: Slow, dropwise addition of reagents, particularly the this compound and the aldehyde, is important to maintain control over the reaction.

-

Work-up: The oxidative work-up can be exothermic. Ensure slow addition of hydrogen peroxide at 0 °C with efficient stirring.

Conclusion

Stereoselective aldol reactions mediated by this compound are a robust and reliable method for the synthesis of enantio- and diastereo-enriched β-hydroxy carbonyl compounds. The predictable stereochemical outcome, based on the Zimmerman-Traxler model, and the compatibility with a range of substrates make it a valuable tool for synthetic chemists in academic and industrial research. Careful control of reaction parameters is key to maximizing yield and stereoselectivity.

Application Notes and Protocols for Asymmetric Reduction of Prochiral Ketones using Chiral Oxazaborolidine Catalysts

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the asymmetric reduction of prochiral ketones to chiral secondary alcohols. This transformation is a cornerstone in the synthesis of enantiomerically pure compounds, which are critical intermediates in the pharmaceutical and fine chemical industries. The protocols focus on the widely utilized Corey-Bakshi-Shibata (CBS) reduction, a highly efficient and predictable method employing a chiral oxazaborolidine catalyst in conjunction with a borane source.

Introduction

The enantioselective reduction of prochiral ketones is a fundamental strategy for the creation of stereogenic centers. Among the various methods developed, the CBS reduction has emerged as a robust and versatile tool, offering high enantioselectivity for a broad range of ketone substrates.[1][2][3] The reaction typically involves a catalytic amount of a chiral oxazaborolidine, derived from a readily available chiral amino alcohol, and a stoichiometric amount of a borane reducing agent, such as borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BH₃·SMe₂).[3][4][5]

The in situ generation of the active oxazaborolidine catalyst from a chiral amino alcohol and borane is a common and practical approach, obviating the need for the isolation and purification of the often moisture-sensitive catalyst.[4][6][7] This methodology provides high yields and excellent enantiomeric excesses (ee), making it amenable to both laboratory-scale synthesis and industrial applications.

Data Presentation

The following table summarizes representative quantitative data for the asymmetric reduction of various prochiral ketones using the in situ generated CBS catalyst.

| Ketone Substrate | Chiral Amino Alcohol Ligand | Product | Yield (%) | ee (%) | Reference |

| Acetophenone | (S)-α,α-Diphenyl-2-pyrrolidinemethanol | (R)-1-Phenylethanol | 95 | 96 | [8] |

| 1-Tetralone | (S)-α,α-Diphenyl-2-pyrrolidinemethanol | (R)-1,2,3,4-Tetrahydronaphthalen-1-ol | 92 | 94 | [4] |

| 2-Chloroacetophenone | (S)-5-(diphenylhydroxymethyl)pyrrolidin-2-one | (S)-2-Chloro-1-phenylethanol | 91 | 98 | [6] |

| Propiophenone | (S)-α,α-Diphenyl-2-pyrrolidinemethanol | (R)-1-Phenyl-1-propanol | 93 | 95 | [4] |

| Cyclohexyl methyl ketone | (S)-α,α-Diphenyl-2-pyrrolidinemethanol | (R)-1-Cyclohexylethanol | 85 | 89 | [8] |

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Glassware should be oven-dried and cooled under a stream of inert gas before use. Commercially available borane solutions should be titrated prior to use to determine their exact molarity. Enantiomeric excess is typically determined by chiral HPLC or GC analysis.

Protocol 1: In Situ Generation of the CBS Catalyst and Asymmetric Reduction of Acetophenone

This protocol describes the asymmetric reduction of acetophenone to (R)-1-phenylethanol using an oxazaborolidine catalyst generated in situ from (S)-α,α-diphenyl-2-pyrrolidinemethanol and BH₃·THF.

Materials:

-

(S)-α,α-Diphenyl-2-pyrrolidinemethanol

-

Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF

-

Acetophenone

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

To a dry 100 mL round-bottom flask under an inert atmosphere, add (S)-α,α-diphenyl-2-pyrrolidinemethanol (e.g., 0.25 g, 1.0 mmol, 0.1 eq.).

-

Add anhydrous THF (20 mL) and stir until the solid is completely dissolved.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add BH₃·THF solution (1.0 M, 2.0 mL, 2.0 mmol, 0.2 eq.) dropwise to the solution of the amino alcohol. Hydrogen gas evolution will be observed.

-

Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the oxazaborolidine catalyst.

-

Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).

-

In a separate flask, prepare a solution of acetophenone (e.g., 1.20 g, 10.0 mmol, 1.0 eq.) in anhydrous THF (10 mL).

-

Slowly add the acetophenone solution to the catalyst mixture via a syringe or dropping funnel over 10-15 minutes.

-

Slowly add additional BH₃·THF solution (1.0 M, 8.0 mL, 8.0 mmol, 0.8 eq.) to the reaction mixture, maintaining the desired temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Upon completion, quench the reaction by the slow, dropwise addition of methanol (5 mL) at 0 °C to decompose the excess borane.

-

Add 1 M HCl (10 mL) and stir the mixture for 30 minutes.

-

Separate the aqueous and organic layers. Extract the aqueous layer with dichloromethane (2 x 20 mL).

-